molecular formula C15H10ClF3N2 B2605723 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile CAS No. 338407-69-5

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile

Cat. No. B2605723
CAS RN: 338407-69-5
M. Wt: 310.7
InChI Key: FMJSLWFMDBFGMP-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of this compound is C15H10ClF3N2 . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 355.9±37.0 °C and its density is predicted to be 1.325±0.06 g/cm3 . Its pKa is predicted to be -0.51±0.32 .

Scientific Research Applications

Organic Solvent Composition and Analytical Chemistry

Organic solvents like acetonitrile play a critical role in analytical chemistry, especially in high-performance liquid chromatography (HPLC). The composition of organic solvents can significantly affect the pH of buffered HPLC mobile phases and the pK_a of analytes, enabling precise predictions of analyte ionization and chromatographic retention. This understanding is vital for developing accurate analytical methods for a wide range of compounds, including those similar to the specified chemical (Subirats, Rosés, & Bosch, 2007).

Environmental Chemistry and Toxicology

The study of organophosphate compounds, including those with complex structures similar to the specified chemical, provides insights into environmental abundance, toxicology, and degradation pathways. Research on such compounds is essential for understanding their environmental impact, persistence, and potential health risks (Truong, Diamond, Helm, & Jantunen, 2017).

Pharmacology and Drug Synthesis

Research on compounds with trifluoromethyl groups, akin to the one mentioned, has highlighted their significance in drug design, particularly for antitubercular agents. These fluorinated substituents can modulate pharmacodynamic and pharmacokinetic properties, suggesting their strategic inclusion in drug development to enhance activity and bioavailability. The role of trifluoromethyl groups in developing antitubercular drugs is a notable example of the application of such chemistry in pharmacology (Thomas, 1969).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are likely to continue in the future.

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c1-9-3-2-4-10(5-9)12(7-20)14-13(16)6-11(8-21-14)15(17,18)19/h2-6,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJSLWFMDBFGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile

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